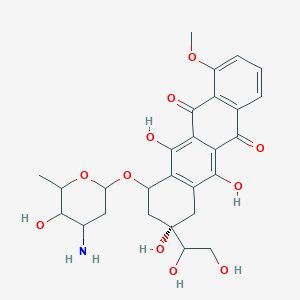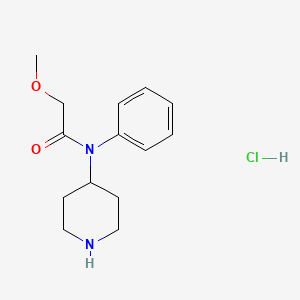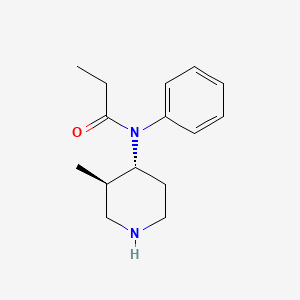
5-methoxy Methylone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylone is a β-ketone analog of 3,4-methylenedioxymethamphetamine (3,4-MDMA; Item No. 13971) that has been detected in products marketed as bath salts, plant food, and tablets. Similar to 3,4-MDMA, it acts on components of the monoaminergic systems. 5-methoxy Methylone is a cathinone derivative that bears a methoxy group similar to various tryptamine analogs including 5-methoxy MiPT, which are known to potently inhibit monoamine transport function. The pharmacological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Pharmacokinetic Profiles and Pharmacodynamic Effects: The pharmacokinetics and pharmacodynamic effects of Methylone and its metabolites in rats were investigated. It was found that Methylone is extensively metabolized in rats, with MDC being a centrally active metabolite that contributes to the overall effects of the drug in vivo (Elmore et al., 2017).
- Brain Concentrations and Effects: A study on the brain concentrations of Methylone and its metabolites after systemic administration revealed relationships between brain pharmacokinetic parameters and pharmacodynamic effects, including locomotor behavior and neurochemistry. Brain concentrations of Methylone and MDC showed nonlinear accumulation, affecting serotonin neurons in vulnerable brain regions (Centazzo et al., 2021).
Analytical Detection and Identification
- Simultaneous Analysis in Urine: A sensitive method was developed for the simultaneous detection of Methylone and its metabolites in human urine, combining gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-electrospray ionization mass spectrometry (LC-ESI MS) (Kamata et al., 2007).
- Quantification in Plasma: A method for the quantification of Methylone and its metabolites in rat and human plasma was developed using liquid chromatography-tandem mass spectrometry, enhancing the understanding of its pharmacokinetics (Ellefsen et al., 2015).
Metabolic Pathways
- Metabolism in Humans and Rats: The urinary metabolites of Methylone in humans and rats were studied, revealing two major metabolic pathways: N-demethylation and demethylenation followed by O-methylation. The analysis of these metabolites is crucial for the proof of Methylone use in forensic urinalysis (Kamata et al., 2006).
Toxicology and Safety
- Combined Intoxication Case Study: A clinical case highlighted the intoxication effects from the combined use of Methylone and 5-MeO-MIPT, emphasizing the need for awareness among clinicians about the potential complications from the use of such psychoactive drugs (Shimizu et al., 2007).
Eigenschaften
Produktname |
5-methoxy Methylone (hydrochloride) |
|---|---|
Molekularformel |
C12H15NO4 · HCl |
Molekulargewicht |
273.7 |
InChI |
InChI=1S/C12H15NO4.ClH/c1-7(13-2)11(14)8-4-9(15-3)12-10(5-8)16-6-17-12;/h4-5,7,13H,6H2,1-3H3;1H |
InChI-Schlüssel |
GNJPVPAVBRRRPU-UHFFFAOYSA-N |
SMILES |
COC1=CC(C(C(NC)C)=O)=CC2=C1OCO2.Cl |
Synonyme |
1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, mononhydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





